

Feruloylputrescine natural sources citrus leaves

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Compound Focus: Feruloylputrescine

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Chemical Identity and Natural Occurrence

Feruloylputrescine, chemically known as **N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide**, is a hydroxycinnamic acid amide. It is formed by the conjugation of **ferulic acid** with the polyamine **putrescine** [1].

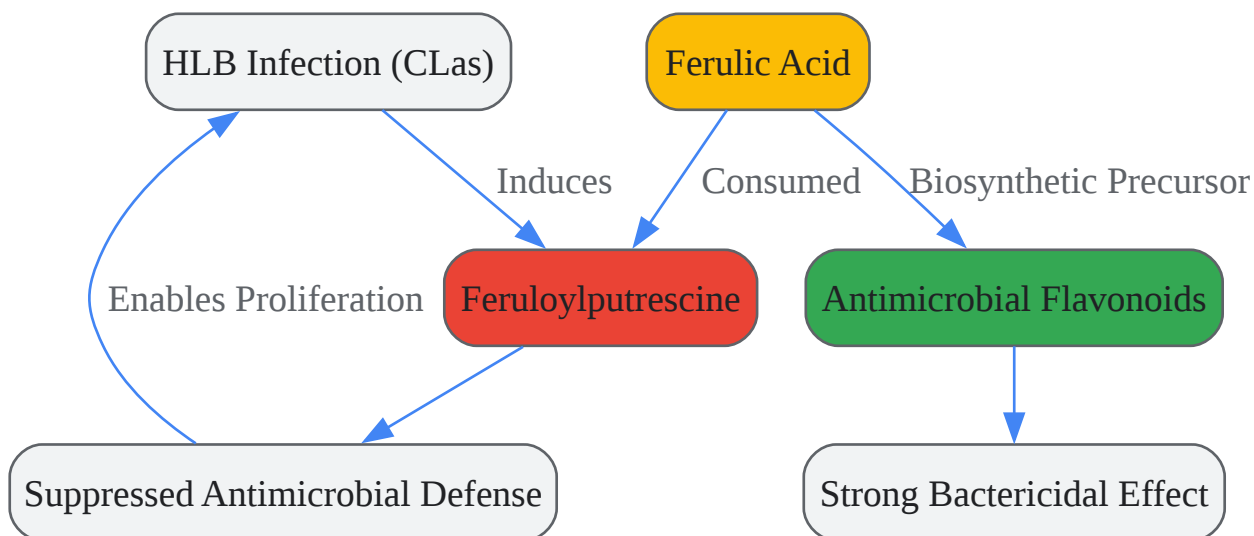
The following table summarizes its documented presence in various citrus tissues:

Source	Tissue Type	Key Contextual Notes
Grapefruit (<i>Citrus paradisi</i> Macf.)	Leaves & Fruit Juice	Initial identification; also found in unrelated plant <i>Salsola subaphylla</i> [2]
Citrus (various, HLB-infected)	Leaf Tissue (Symptomatic areas)	Accumulation highly correlated with HLB disease severity [1]
Ganping Mandarin (Storage Study)	Fruit	Level preserved better in "On Tree Storage" fruit than in "Low Temperature Storage" fruit [3]

Role in Plant Defense and HLB Response

A pivotal 2024 study utilized mass spectrometry-based metabolomics and 3D molecular mapping to investigate the in-planta chemical response to *Candidatus Liberibacter asiaticus* (CLAs), the bacterium that causes HLB [1]. The research revealed a crucial mechanistic link:

- **Spatial Redistribution:** In HLB-infected leaves, **feruloylputrescine** accumulates specifically in chlorotic (yellowing) and mottled symptomatic areas [1].
- **Precursor Conversion:** The accumulation coincides with a decrease in its precursor, **ferulic acid**, suggesting the pathogen either directly or indirectly drives this conversion [1].
- **Bactericidal Hypothesis:** Ferulic acid, a key compound in the flavonoid biosynthesis pathway, and several downstream flavonoids were demonstrated to be **highly bactericidal to CLAs** in vitro, with efficacy on par with the antibiotic oxytetracycline [1].
- **Proposed Mechanism:** The conversion of ferulic acid to **feruloylputrescine** is hypothesized to be a bacterial strategy to **suppress the host's natural antimicrobial defenses**. Metabolic modeling indicated that even low uptake rates of ferulic acid by CLAs could significantly reduce its growth rate [1].



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*Figure: Proposed mechanism of **feruloylputrescine** accumulation in HLB-pathogen interaction, where conversion of ferulic acid suppresses the plant's flavonoid-based antimicrobial defense [1].*

Experimental Protocols for Analysis

For researchers aiming to study **feruloylputrescine**, the following methodologies from recent studies provide a robust framework.

Metabolomic Workflow for Spatial Mapping

The 2024 *Scientific Reports* study detailed a comprehensive protocol for identifying and spatially mapping **feruloylputrescine** in plant tissues [1]:

- **Sample Collection:** Collect plant tissues (e.g., citrus leaves and branches) from both healthy and HLB-infected subjects. For spatial mapping, collect individual leaves and document their position on the branch (apical vs. basal) [1].
- **Metabolite Extraction:** Grind tissue samples to a fine powder in liquid nitrogen. Extract metabolites using a suitable solvent system, such as methanol or methanol:water:formic acid mixtures, common in untargeted metabolomics [1].
- **Mass Spectrometry (MS) Analysis:**
 - **Instrumentation:** Use **High-Resolution Mass Spectrometry (HRMS)** like LC-ESI-QTOF-MS for untargeted analysis.
 - **Chromatography:** Employ **C18 reversed-phase chromatography** for compound separation.
- **Data Processing and Molecular Networking:**
 - Process raw MS data using software like MS-DIAL or MZmine for peak picking, alignment, and annotation.
 - Use **Global Natural Products Social Molecular Networking (GNPS)** to create molecular networks. This clusters compounds by structural similarity, aiding in identifying **feruloylputrescine** and related metabolites [1].
- **Spatial Mapping:** Utilize visualization tools to create 2D/3D molecular maps, plotting the intensity (abundance) of **feruloylputrescine** back onto images of the analyzed leaves or branches to correlate chemistry with visual symptoms [1].
- **In vitro Bioassay:** To test bactericidal activity, compounds are dissolved in a suitable solvent and tested against a culturable surrogate for CLAs. Growth inhibition is measured over time to determine minimum inhibitory concentrations (MIC) [1].

Quantification via Targeted Metabolomics

[3] employed a targeted metabolomic approach to compare compound levels, which is suitable for quantification:

- **Analysis Platform: UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry).**
- **Method:** This approach uses Multiple Reaction Monitoring to specifically detect and accurately quantify **feruloylputrescine** by measuring its unique parent-to-fragment ion transition.

Research Implications and Future Directions

The discovery of **feruloylputrescine**'s role in HLB opens several promising research avenues:

- **Therapeutic Potential:** Ferulic acid and the identified bactericidal flavonoids should be evaluated as **potential therapeutic alternatives to antibiotics** for managing HLB [1].
- **Metabolic Engineering:** The genes and enzymes responsible for the conversion of ferulic acid to **feruloylputrescine** could be targeted using tools like **CRISPR/Cas9** to develop citrus varieties with enhanced innate resistance [4].
- **Broad Applicability:** The combined methodology of spatial metabolomics and metabolic modeling provides a powerful framework for studying other plant-pathogen systems and discovering pathogen-specific inhibitory compounds [1].

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